Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is a complex organic compound characterized by its unique structure, which features two ethyl ester groups attached to a central ethane-1,1-diyl unit and two pyrrole rings. The compound's molecular formula is C${20}$H${30}$N${2}$O${4}$, and it exhibits properties typical of pyrrole derivatives, including potential biological activity and applications in various fields such as medicinal chemistry and materials science.
The chemical reactivity of Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) can be attributed to the presence of the pyrrole moieties. These rings can undergo electrophilic substitution reactions due to their electron-rich nature. Furthermore, the ester groups can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids.
Research indicates that compounds containing pyrrole structures often exhibit significant biological activities. For instance, derivatives of 3,5-dimethyl-1H-pyrrole have been evaluated for their antimicrobial properties. Studies have shown that certain pyrrole-based compounds possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications .
The synthesis of Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) typically involves a multi-step process:
These methods allow for the controlled synthesis of the compound with desired purity and yield.
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) has several applications:
Interaction studies involving Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) primarily focus on its biological interactions. These studies assess how the compound interacts with various biological targets such as enzymes or receptors. Preliminary findings suggest that its pyrrole units may facilitate binding to biological macromolecules, potentially influencing cellular pathways.
Several compounds share structural similarities with Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate). These include:
Compound Name | Structure | Unique Features |
---|---|---|
Diethyl 3,5-dimethylpyrrole-2-carboxylate | C${12}$H${17}$N$_{O}_4$ | Lacks ethane linker; simpler structure |
Diethyl 2-methylpyrrole-3-carboxylate | C${11}$H${15}$N$_{O}_4$ | Contains only one methyl group on pyrrole |
Diethyl 3-methylpyrrole-2-carboxylate | C${11}$H${15}$N$_{O}_4$ | Similar to above but different methyl positioning |
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1H-pyrrole-2-carboxylate) stands out due to its dual pyrrole structure linked by an ethane unit. This configuration potentially enhances its biological activity compared to simpler derivatives.